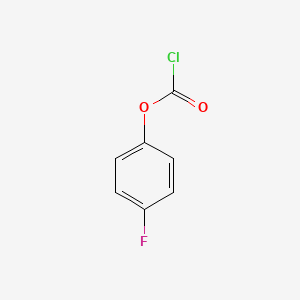

4-Fluorophenyl chloroformate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(4-fluorophenyl) carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBGPEACXKBQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369811 | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38377-38-7 | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38377-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Fluorophenyl Chloroformate and Analogs

Precursor-Based Synthesis Routes

These routes focus on the direct formation of the chloroformate group from suitable precursors, primarily fluorinated phenols.

Phosgenation Reactions of Fluorinated Phenols

The most direct and established method for synthesizing 4-fluorophenyl chloroformate is through the phosgenation of 4-fluorophenol (B42351). This reaction involves treating 4-fluorophenol with phosgene (B1210022) (COCl₂) or a phosgene equivalent. The hydroxyl group of the phenol (B47542) acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate, with hydrogen chloride as a byproduct. smolecule.comchemicalbook.com

The reaction is typically carried out in an inert solvent, such as chloroform (B151607) or toluene, and often in the presence of a base like N,N-dimethylaniline or pyridine (B92270) to neutralize the liberated HCl. smolecule.comchemicalbook.com Continuous flow processes have also been developed to improve safety and efficiency, where the alcohol component is atomized into a reactor with gaseous phosgene. google.com

Due to the high toxicity and gaseous nature of phosgene, safer, liquid- or solid-phosgene equivalents are commonly used. sigmaaldrich.com These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). researchgate.netwikipedia.orgnih.gov Diphosgene, a liquid, can be easier to handle than gaseous phosgene, while solid triphosgene offers even greater convenience and safety. wikipedia.orgnih.govorgsyn.org These reagents decompose to generate phosgene in situ, which then reacts with the fluorinated phenol. For instance, the synthesis of 4-chloro-2-fluorophenyl isocyanate has been demonstrated using trichloromethyl chloroformate with 4-chloro-2-fluoroaniline. prepchem.com

Catalysts, such as cyclic ureas (e.g., N,N'-dimethylethyleneurea), can be employed to facilitate the reaction between the phenol and phosgene, often allowing for milder reaction conditions. google.com

Table 1: Comparison of Phosgenation Reagents

| Reagent | Formula | Physical State | Boiling Point | Key Advantages |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | 8 °C | High reactivity |

| Diphosgene | ClCO₂CCl₃ | Liquid | 128 °C | Easier to handle than phosgene wikipedia.org |

Chloroformate Exchange Reactions

Chloroformate exchange, or transesterification, presents an alternative pathway for synthesizing aryl chloroformates. acs.org In this method, a readily available chloroformate, such as phenyl chloroformate or an alkyl chloroformate, reacts with 4-fluorophenol. The reaction is typically driven to completion by removing the more volatile alcohol or phenol byproduct. This method can be advantageous when direct phosgenation is problematic or when avoiding the direct use of phosgene and its direct substitutes is desirable. The mechanism involves the nucleophilic attack of the 4-fluorophenoxide on the carbonyl carbon of the starting chloroformate, leading to a tetrahedral intermediate which then collapses to form the desired this compound and a new alcohol or phenol.

In Situ Generation of Reactive Intermediates

To mitigate the hazards associated with storing and handling large quantities of toxic reagents like phosgene, methods for its in situ generation have been developed. chemistryviews.org One prominent strategy involves the photochemical oxidation of chloroform (CHCl₃). chemistryviews.orgresearchgate.net By irradiating a mixture of chloroform and oxygen with UV light, phosgene can be generated in a controlled manner and consumed immediately in the reaction with the substrate, such as 4-fluorophenol. chemistryviews.org This "photo-on-demand" approach enhances safety and allows for precise control over the amount of phosgene produced. researchgate.net Continuous-flow systems are particularly well-suited for this method, minimizing the volume of hazardous material at any given time. chemistryviews.orgacs.org While this method works well for many alcohols, the reaction with fluorinated alcohols may require the addition of a catalyst like N-methylimidazole to achieve good yields. chemistryviews.org

Diphosgene and triphosgene, as mentioned earlier, are also used for the in situ generation of phosgene. sigmaaldrich.comresearchgate.netnih.gov They are considered safer precursors because they are less volatile than phosgene itself. orgsyn.org

Derivatization and Functional Group Interconversions

These strategies involve creating the target molecule by modifying existing structures, either by introducing the fluorinated aromatic ring or by converting a related functional group into the chloroformate.

Strategies for Introducing the Fluorinated Aromatic Moiety

Starting with a pre-fluorinated building block: The most straightforward strategy is to begin with commercially available 4-fluorophenol. This precursor can then be subjected to phosgenation as described in section 1.1.1.

Direct fluorination of a phenol: While less common for this specific target, electrophilic or nucleophilic fluorination reactions can be used to introduce fluorine onto a phenolic ring. tcichemicals.com Reagents like Selectfluor are used for electrophilic fluorination. nih.gov However, controlling regioselectivity can be a challenge. For instance, direct chlorination of 4-fluorophenol with chlorine gas in the absence of a catalyst can selectively yield 2-chloro-4-fluorophenol, demonstrating the influence of the existing fluorine atom on subsequent substitutions. google.com The development of enzymes that can catalyze the formation of carbon-fluorine bonds from fluoride (B91410) ions, such as 5'-fluoro-5'-deoxyadenosine (B1198245) synthase, represents a biological approach to fluorination, though its industrial application for simple aromatics is still emerging. nih.gov

Synthesis of Related Fluorinated Chlorothionoformates

Aryl chlorothionoformates are sulfur analogs of chloroformates, with the general structure Ar-O-C(S)Cl. The synthesis of O-(4-fluorophenyl) chlorothionoformate would typically start from 4-fluorophenol. The standard method involves reacting the phenol with thiophosgene (B130339) (CSCl₂) in the presence of a base.

These chlorothionoformates are valuable intermediates themselves. For example, they can be converted into trifluoromethyl aryl ethers. d-nb.info This involves chlorination of the chlorothionoformate to produce a trichloromethyl aryl ether, which is then fluorinated. d-nb.info The synthesis of fluorinated S-heterocycles can also be achieved through cycloaddition reactions involving fluorinated thiocarbonyl compounds. nih.gov

Stereoselective Synthesis of Chloroformate-Derived Compounds

The synthesis of chiral molecules with a high degree of stereochemical control is a cornerstone of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. Chloroformates and the compounds derived from them, such as carbamates and carbonates, play a significant role in this arena. Stereoselective strategies involving chloroformates can be broadly categorized into two main approaches: the use of chiral auxiliaries, where a chiral moiety is temporarily incorporated to direct the stereochemical outcome of a reaction, and substrate-controlled or catalyst-controlled reactions, where an external chiral catalyst or an existing stereocenter in the substrate dictates the stereoselectivity of the transformation involving a chloroformate-derived functional group.

A prominent strategy in stereoselective synthesis involves the use of chiral auxiliaries, which are enantiomerically pure compounds that guide the formation of a new stereocenter. thieme-connect.com Menthyl chloroformate is a widely utilized reagent for this purpose, serving as a chiral auxiliary to induce stereoselectivity. ontosight.ai For instance, (-)-menthyl chloroformate can be reacted with a prochiral substrate to form a diastereomeric intermediate, which then undergoes a diastereoselective reaction. rcsi.com This approach has been successfully applied in the asymmetric synthesis of 2-alkyl(aryl)-2,3-dihydro-4-pyridones, where chiral pyridinium (B92312) salts formed from 4-methoxy-3-(triisopropylsilyl)pyridine (B161981) and chiral chloroformates like (-)-8-phenylmenthyl chloroformate react with Grignard reagents to yield products with high diastereomeric selectivity, ranging from 60% to 94%. researchgate.net Similarly, the reaction of organometallic compounds with substrates acylated by (+)-TCC chloroformate and (−)-TCC chloroformate also proceeds diastereoselectively. researchgate.net

Another powerful method is the use of achiral chloroformates to activate substrates for enantioselective catalysis. In this methodology, a prochiral substrate is reacted with a simple chloroformate, such as benzyl (B1604629) chloroformate or phenyl chloroformate, to form a reactive intermediate in situ. This intermediate is then transformed into a chiral product through the action of a chiral catalyst. A notable example is the asymmetric hydrogenation of quinolines, which are activated by chloroformates. researchgate.net The reaction of 2-methylquinoline (B7769805) with benzyl chloroformate in the presence of a chiral iridium catalyst, (R)-MeO-biphep, affords the corresponding tetrahydroquinoline with high enantioselectivity. researchgate.net Similarly, the enantioselective catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions, generated by reacting 4-methoxypyridine (B45360) with various chloroformates, provides access to enantioenriched dihydropyridone derivatives. nih.gov The choice of the chloroformate can influence both the yield and the enantioselectivity of these reactions. nih.gov

Diastereoselective reactions of substrates already containing stereocenters represent another facet of stereoselective synthesis involving chloroformates. The inherent chirality of the starting material directs the outcome of the reaction with the chloroformate reagent. For example, the reaction of enantiopure 1-phenylethylazetidine-2-carboxylates with methyl chloroformate results in a completely regio- and stereospecific ring-opening reaction, yielding α-chloro-γ-amino butyric acid esters with inversion of configuration at the C-2 position. bioorg.org The degradation of phthalideisoquinolines like α- and β-narcotine with ethyl chloroformate also proceeds with high diastereoselectivity, affording corresponding diastereomeric carbinols. uni-regensburg.de Furthermore, chloroformate-mediated ring cleavage of complex indole (B1671886) alkaloids such as yohimbine (B192690) and reserpine (B192253) has been shown to produce diastereomeric products, with the selectivity dictated by the three-dimensional structure of the reactive intermediates. nih.gov

The following tables summarize key findings in the stereoselective synthesis of compounds derived from or utilizing chloroformates.

Table 1: Enantioselective Dearomatization of 4-Methoxypyridine Using Chloroformates and a Grignard Reagent nih.gov Reaction conditions involved 4-methoxypyridine, EtMgBr, and a chiral CuBr-based catalyst at -78 °C.

| Acylating Reagent (Chloroformate) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl Chloroformate | 2-ethyl-1-phenoxycarbonyl-1,2-dihydropyridin-4-one | 98 | 81 |

| Ethyl Chloroformate | 1-ethoxycarbonyl-2-ethyl-1,2-dihydropyridin-4-one | 96 | 85 |

| Methyl Chloroformate | 1-methoxycarbonyl-2-ethyl-1,2-dihydropyridin-4-one | 82 | 86 |

| Benzyl Chloroformate | 1-benzyloxycarbonyl-2-ethyl-1,2-dihydropyridin-4-one | 93 | >99 |

| Allyl Chloroformate | 1-(allyloxycarbonyl)-2-ethyl-1,2-dihydropyridin-4-one | 95 | 88 |

| Isopropyl Chloroformate | - | 0 | - |

Table 2: Diastereoselective Reactions Involving Chloroformates

| Substrate | Chloroformate Reagent | Reaction Type | Product | Yield (%) | Diastereomeric Ratio (dr) / Selectivity | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxy-3-(triisopropylsilyl)pyridine + Grignard reagent | (-)-8-Phenylmenthyl chloroformate | Grignard Addition | 2-Alkyl-2,3-dihydro-4-pyridones | - | 60-94% de | researchgate.net |

| 2-Azanorbornyl enolate | Methyl Chloroformate | Enolate Acylation | 3-Methoxycarbonyl-2-azanorbornane derivative | 75 | >98% de | acs.org |

| α-Narcotine | Ethyl Chloroformate | Degradation/Rearrangement | Diastereomeric carbinols | - | 13:1 | uni-regensburg.de |

| β-Hydrastine | Ethyl Chloroformate | Degradation/Rearrangement | Diastereomeric carbinols | - | 3:1 | uni-regensburg.de |

| Yohimbine | Various Chloroformates | Ring Cleavage | Diastereomeric ring-opened products | Moderate to Excellent | - | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Fluorophenyl Chloroformate

Nucleophilic Acylation Pathways

4-Fluorophenyl chloroformate is a highly reactive acylating agent, participating readily in nucleophilic acyl substitution reactions. The carbonyl carbon is rendered significantly electrophilic by the inductive electron-withdrawing effects of both the chlorine atom and the 4-fluorophenoxy group. This high degree of electrophilicity facilitates attack by a wide range of nucleophiles, proceeding primarily through a stepwise addition-elimination mechanism. In this pathway, the nucleophile first adds to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a transient tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride ion, which is an excellent leaving group, resulting in the net substitution product.

The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of aryl carbamates. This reaction follows the general nucleophilic acyl substitution pathway where the amine acts as the nucleophile. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base, such as pyridine (B92270) or a tertiary amine like N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.

This methodology has been applied in the synthesis of various biologically relevant molecules. For instance, it has been used to prepare N-[ω-(6-fluoroindol-1-yl)alkyl]carbamates, which have been investigated as potential enzyme inhibitors. The reaction involves treating a primary amine with this compound in the presence of DIPEA in a suitable solvent like tetrahydrofuran (B95107) (THF). Similarly, this reaction is employed in the preparation of precursors for complex molecules in multi-step syntheses, such as in the development of hepatitis C virus inhibitors and catalysts for asymmetric reactions.

Analogous to its reaction with amines, this compound reacts with alcohols and phenols (oxygen nucleophiles) to form unsymmetrical carbonates. The reaction proceeds via the same addition-elimination mechanism, with the oxygen atom of the alcohol attacking the carbonyl carbon. A base is required to deprotonate the alcohol, increasing its nucleophilicity, and to scavenge the HCl byproduct. This method is utilized in the synthesis of specialized chemical probes and protecting groups. For example, this compound has been reacted with specific BODIPY-functionalized alcohols in the presence of pyridine and DIPEA to create caged compounds for controlled release studies.

While specific research examples detailing the reaction of this compound with thiols (sulfur nucleophiles) are less common in the literature, the formation of thioesters is an expected and analogous pathway. Sulfur nucleophiles are generally potent, and the reaction would proceed via nucleophilic attack of the thiol on the carbonyl carbon to yield a thioester and HCl. The synthesis of the related compound, 4-fluorophenyl thiochloroformate (where the carbonyl oxygen is replaced by sulfur), involves the reaction of 4-fluorophenyl mercaptan with triphosgene (B27547), highlighting the reactivity of these types of compounds.

The reactivity of this compound is inherently high due to its electronic structure. The order of reactivity for carboxylic acid derivatives is generally recognized as acyl chlorides > acid anhydrides > esters > amides. As an aryl chloroformate, it is structurally similar to an acyl chloride and exhibits comparable high reactivity. The presence of the fluorine atom in the para position of the phenyl ring further enhances the electrophilicity of the carbonyl carbon through its inductive electron-withdrawing effect, making the compound more susceptible to nucleophilic attack than phenyl chloroformate itself.

While the compound is highly reactive, its reactivity can be further modulated or catalyzed. In reactions with neutral nucleophiles like alcohols or amines, bases such as pyridine or 4-(dimethylamino)pyridine (DMAP) are often used not just as acid scavengers but as nucleophilic catalysts. These catalysts operate by first reacting with the chloroformate to form a highly reactive acylpyridinium salt intermediate. This intermediate is significantly more electrophilic than the starting chloroformate, and it is subsequently attacked by the primary nucleophile (e.g., an alcohol or amine) in a rapid, turnover-producing step. This catalytic cycle enhances the rate of the acylation reaction.

Solvolytic Reaction Kinetics and Pathways

The solvolysis of chloroformate esters, where the solvent acts as the nucleophile, has been a subject of extensive mechanistic study. While specific kinetic data for this compound is not widely published, its behavior can be reliably inferred from detailed studies of closely related analogs, including phenyl chloroformate, p-nitrophenyl chloroformate, and 4-fluorophenyl chlorothionoformate.

The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the reaction rates of solvolysis with the properties of the solvent. The extended (two-term) Grunwald-Winstein equation is expressed as:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol (B145695)/20% water).

l is the sensitivity of the substrate to changes in solvent nucleophilicity (NT).

m is the sensitivity of the substrate to changes in solvent ionizing power (YCl).

For aryl chloroformates like phenyl chloroformate and p-nitrophenyl chloroformate, solvolysis studies across a wide range of solvents consistently yield high l values (typically 1.6 to 1.7) and moderate m values (typically 0.45 to 0.6). These values are characteristic of a bimolecular addition-elimination mechanism where the rate-determining step is the initial nucleophilic addition of a solvent molecule to the carbonyl carbon. The high l value signifies a high degree of sensitivity to the solvent's nucleophilicity, indicating significant bond formation in the transition state. The moderate m value reflects a lesser, but still present, sensitivity to the solvent's ability to stabilize charge separation, consistent with developing charge on the oxygen atom in the tetrahedral intermediate. Given its structural similarity, this compound is expected to exhibit comparable l and m values.

| Compound | l Value | m Value | l/m Ratio | Dominant Mechanism |

| Phenyl Chloroformate | 1.66 | 0.56 | 2.96 | Addition-Elimination |

| p-Nitrophenyl Chloroformate | 1.68 | 0.46 | 3.65 | Addition-Elimination |

| p-Methoxyphenyl Chloroformate | 1.60 | 0.57 | 2.81 | Addition-Elimination |

Data compiled from studies on analogous compounds to illustrate typical Grunwald-Winstein parameters for aryl chloroformates undergoing a bimolecular addition-elimination pathway.

While the bimolecular addition-elimination pathway is dominant for aryl chloroformates in most common aqueous-organic mixtures, a competing unimolecular (SN1-like) ionization mechanism can become significant under specific solvent conditions. This dual-mechanism behavior is typically observed in highly ionizing yet poorly nucleophilic solvents, such as aqueous mixtures of 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).

In these solvents, the reaction can proceed through a pathway involving the rate-determining heterolysis of the C-Cl bond to form a resonance-stabilized acylium cation intermediate, which is then rapidly captured by the solvent. A detailed kinetic study of 4-fluorophenyl chlorothionoformate—the direct sulfur analog of this compound—provides strong evidence for this mechanistic duality. The study showed that while the solvolysis in most solvents proceeds via the addition-elimination pathway, significant deviations from the Grunwald-Winstein correlation occur in highly ionizing fluoroalcohol mixtures. These deviations are indicative of a shift in mechanism toward the unimolecular ionization channel. This shift is favored in these specific solvents because their high ionizing power stabilizes the charged acylium intermediate, while their low nucleophilicity disfavors the bimolecular addition pathway. It is highly probable that this compound exhibits the same dual-pathway reactivity.

| Solvent (% v/v) | k x 10-5 (s-1) at 35.0 °C | NT | YCl |

| 100% EtOH | 11.9 | 0.37 | -2.52 |

| 90% EtOH | 101 | 0.16 | -0.20 |

| 80% EtOH | 227 | 0.00 | 0.00 |

| 70% EtOH | 389 | -0.10 | 0.28 |

| 100% MeOH | 136 | 0.17 | -1.12 |

| 90% MeOH | 449 | 0.01 | -0.09 |

| 80% MeOH | 772 | -0.07 | 0.23 |

| 90% Acetone (B3395972) | 14.1 | -0.37 | -0.85 |

| 80% Acetone | 69.8 | -0.38 | -0.18 |

| 97% TFE | 42.4 | -2.57 | 2.79 |

| 90% TFE | 113 | -1.73 | 2.83 |

| 70% TFE | 344 | -0.90 | 2.92 |

| 97% HFIP | 1030 | -3.91 | 5.21 |

| 90% HFIP | 1200 | -2.93 | 5.10 |

| 70% HFIP | 1340 | -1.98 | 4.90 |

Table: Specific rates of solvolysis (k) for 4-Fluorophenyl Chlorothionoformate in various solvents. This data for the thiono- analog illustrates the kinetic behavior and the rate increases observed in highly ionizing solvents like TFE and HFIP, which suggest a shift toward a unimolecular mechanism. Data sourced from D'Souza et al.

Influence of Solvent Systems on Reaction Kinetics and Selectivity

The solvent environment plays a pivotal role in dictating the rate and mechanism of reactions involving this compound. While direct kinetic studies on this compound are not extensively documented in the literature, significant insights can be drawn from detailed investigations into its close structural analog, 4-fluorophenyl chlorothionoformate. The principles governing the solvolysis of this analog are directly applicable to understanding the behavior of this compound due to their similar electronic and structural features.

The solvolysis of aryl chloroformates and their thio-analogs in various solvent systems is often analyzed using the extended Grunwald-Winstein equation. This equation helps to quantify the influence of both the solvent's ionizing power (Y) and its nucleophilicity (N) on the reaction rate. For reactions of compounds like this compound, two primary competing mechanisms are typically observed: a bimolecular addition-elimination pathway and a unimolecular ionization pathway.

In solvents with high nucleophilicity and lower ionizing power, such as aqueous ethanol and aqueous acetone mixtures, the reaction tends to proceed via a bimolecular addition-elimination mechanism . In this pathway, the solvent molecule acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This step is then followed by the expulsion of the chloride leaving group. The rate of this process is sensitive to the nucleophilic properties of the solvent.

Conversely, in highly ionizing and poorly nucleophilic solvents, such as those containing fluoroalcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), the reaction mechanism can shift towards a unimolecular ionization pathway . This mechanism involves the initial slow cleavage of the carbon-chlorine bond to form an acylium cation intermediate, which is then rapidly attacked by the solvent. The rate of this pathway is more dependent on the solvent's ability to stabilize the charged intermediate, i.e., its ionizing power.

Studies on the analogous 4-fluorophenyl chlorothionoformate have demonstrated this dual-mechanism behavior. In more nucleophilic solvents, a strong correlation with solvent nucleophilicity was observed, indicative of a bimolecular process. However, in highly ionizing fluoroalcoholic mixtures, significant deviations from this correlation were noted, suggesting a shift towards a unimolecular mechanism. This shift is a common feature for many chloroformate solvolyses.

The following interactive table, based on typical data for analogous aryl chloroformates, illustrates the effect of solvent composition on the first-order rate constants (k) for solvolysis.

Table 1: Illustrative Solvent Effects on the Solvolysis Rate of Aryl Chloroformates

Analysis of Concerted Versus Stepwise Processes

The distinction between concerted and stepwise reaction mechanisms is a fundamental aspect of mechanistic chemistry. For this compound, this analysis primarily concerns the bimolecular addition-elimination pathway.

A concerted process (often denoted as SN2-like) would involve the simultaneous formation of the bond with the incoming nucleophile (solvent) and the breaking of the bond with the leaving group (chloride). This pathway proceeds through a single transition state without the formation of a stable intermediate.

Evidence from studies of analogous aryl chloroformates strongly suggests that the bimolecular reaction of this compound with nucleophilic solvents proceeds through a stepwise addition-elimination mechanism . The presence of the electron-withdrawing fluorine atom on the phenyl ring would slightly stabilize the tetrahedral intermediate by inductive effects, further favoring this pathway over a fully concerted one.

The unimolecular pathway, which becomes significant in highly ionizing solvents, is inherently a stepwise process. It involves the formation of a discrete acylium cation intermediate, which is then captured by the solvent.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

For the bimolecular addition-elimination mechanism , quantum chemical calculations can model the geometry and energy of the transition state leading to the tetrahedral intermediate. These calculations typically show a trigonal bipyramidal-like geometry for the transition state, with the incoming nucleophile and the departing leaving group in apical-like positions. The calculated energy barrier for this step provides an estimate of the reaction rate. Furthermore, the stability of the tetrahedral intermediate can be assessed, confirming it as a true intermediate on the potential energy surface.

For the unimolecular ionization mechanism , computational studies can model the heterolytic cleavage of the C-Cl bond to form the acylium cation. The energy required for this process can be calculated, as well as the geometry and charge distribution of the resulting cation. The electron-withdrawing nature of the 4-fluorophenyl group would be expected to slightly destabilize this cation compared to an unsubstituted phenyl group, which would in turn influence the activation energy for the unimolecular pathway.

These theoretical studies can also be used to probe the influence of the solvent by incorporating solvent models (either implicit continuum models or explicit solvent molecules) into the calculations. This allows for a more accurate prediction of the reaction energetics in different solvent environments and can help to rationalize the experimentally observed shifts in mechanism.

Metal-Catalyzed Transformations Involving Chloroformate Substrates

Aryl chloroformates, including this compound, can serve as valuable substrates in a variety of metal-catalyzed cross-coupling reactions. These transformations typically involve the activation of the carbon-chlorine bond by a transition metal catalyst, most commonly palladium or nickel. While specific examples detailing the use of this compound in such reactions are not widespread, the general reactivity patterns of aryl chloroformates provide a strong indication of its potential applications.

One of the most significant applications of aryl chloroformates in metal-catalyzed reactions is in carbonylative cross-coupling reactions . In these processes, the chloroformate can act as a source of carbon monoxide (CO) in situ, or the acyl group can be transferred to an organometallic nucleophile.

For instance, in a palladium-catalyzed process, this compound could undergo oxidative addition to a Pd(0) complex to form an aryloxycarbonylpalladium(II) species. This intermediate could then react with various organometallic reagents (e.g., organoboranes, organostannanes, or organozincs) in a transmetalation step, followed by reductive elimination to yield a ketone. Alternatively, under certain conditions, the aryloxycarbonyl group can decarbonylate to provide a Pd(II)-aryl species, which can then participate in other cross-coupling reactions.

Nickel catalysts are also effective for the cross-coupling of chloroformates. Nickel-catalyzed reductive couplings, for example, can be used to form esters from alkyl halides and chloroformates. In such a reaction, this compound would serve as the electrophilic partner.

The presence of the fluorine atom on the phenyl ring of this compound can influence its reactivity in these catalytic cycles. The electron-withdrawing nature of fluorine can make the carbonyl carbon more electrophilic, potentially facilitating the initial oxidative addition step. However, it may also affect the stability of the resulting metal complexes and the rate of subsequent steps in the catalytic cycle.

Advanced Applications in Organic and Medicinal Chemistry

Reagent in Complex Molecule and Natural Product Synthesis

The synthesis of complex molecules and natural products often requires precise and efficient methods for introducing specific functional groups and building blocks. 4-Fluorophenyl chloroformate serves as a key reagent in this context, enabling chemists to achieve these goals with a high degree of control.

Introduction of Fluorinated Aromatic Scaffolds

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. tcichemicals.com This includes changes in lipophilicity, metabolic stability, and binding affinity to biological targets. ucd.ie this compound provides a direct and efficient method for introducing the 4-fluorophenyl group into a target molecule. This is particularly valuable in the synthesis of novel compounds where the unique electronic properties of the fluorine atom can be exploited to enhance desired characteristics. The reagent reacts readily with nucleophiles such as alcohols and amines to form stable 4-fluorophenyl carbonates and carbamates, respectively.

While specific examples of complex natural product synthesis directly employing this compound are not extensively documented in readily available literature, its utility is inferred from the broad applicability of chloroformates in organic synthesis. The introduction of a fluorinated phenyl group can be a crucial step in modifying the properties of a natural product scaffold to create analogues with improved therapeutic potential.

Construction of Key Carbonate and Carbamate (B1207046) Linkages

Carbonate and carbamate linkages are integral components of many biologically active molecules, including pharmaceuticals and natural products. acs.orgnih.gov These functional groups can act as bioisosteres for amide bonds, offering improved metabolic stability and cell membrane permeability. acs.org this compound is an excellent reagent for the formation of these linkages.

The reaction of this compound with an alcohol in the presence of a base yields a 4-fluorophenyl carbonate. This carbonate can then react with an amine to form a carbamate, in a two-step, one-pot procedure. This method is advantageous as it avoids the use of more hazardous reagents like phosgene (B1210022). The 4-fluorophenoxy group is a good leaving group, facilitating the subsequent reaction with the amine.

| Reactant 1 | Reactant 2 | Linkage Formed | Product Class |

| Alcohol | This compound | Carbonate | 4-Fluorophenyl carbonate |

| Amine | 4-Fluorophenyl carbonate | Carbamate | Carbamate derivative |

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The pharmaceutical industry heavily relies on the development of efficient synthetic routes to produce a wide range of drugs. This compound plays a crucial role as a versatile building block and reagent in the synthesis of various pharmaceutical intermediates and APIs.

Precursors for Central Nervous System (CNS) Active Compounds

The development of drugs targeting the central nervous system is a significant area of pharmaceutical research. The presence of fluorine in CNS-active compounds can enhance their ability to cross the blood-brain barrier and improve their metabolic stability. While direct synthesis of specific CNS drugs using this compound is not prominently detailed in the searched literature, its role can be extrapolated from the synthesis of analogous structures. For instance, the formation of carbamate linkages is a common strategy in the design of CNS-active compounds. A study on the design of selective M1 antagonists involved the synthesis of 4,4'-difluorobenzhydrol carbamates, highlighting the importance of the carbamate linkage in this class of compounds. mdpi.com

The general synthetic utility of chloroformates in forming carbamates suggests that this compound could be employed in the synthesis of fluorinated analogues of various CNS drugs where a carbamate moiety is present.

Role in Agrochemical Development and Modulators

Similar to pharmaceuticals, the introduction of fluorine into agrochemicals can lead to enhanced efficacy and improved properties. ccspublishing.org.cn Carbamate-based compounds have a long history of use as pesticides. acs.org The synthesis of the carbamate fungicide Tolprocarb, for example, involves the use of trifluoroethyl chloroformate, a related reagent, to form the key carbamate linkage. ccspublishing.org.cn

While specific examples of widely used agrochemicals synthesized directly from this compound are not readily found, the established importance of both the fluorophenyl group and the carbamate linkage in modern agrochemicals suggests its potential as a valuable synthetic tool in this field. For instance, the herbicide Flufenacet contains a 4-fluorophenyl group, indicating the desirability of this scaffold in agrochemical design. atlantis-press.com The use of this compound would provide a direct route to incorporate this beneficial moiety.

Polymer Science and Advanced Materials Development

This compound also finds applications in the field of polymer science, where it can be used as a monomer or a modifying agent to create polymers with specific properties. One source describes this compound as a polymer that has shown biocompatibility in various experimental conditions. biosynth.com It is suggested that the polymer composition can be optimized for different applications, such as in contact with wounds or body fluids, and can be used in mixtures with other polymers or catalyzed to form a variety of materials. biosynth.com

The reactive chloroformate group allows it to participate in polymerization reactions, such as the formation of polycarbonates and polyurethanes. The incorporation of the 4-fluorophenyl group into the polymer backbone can impart desirable properties such as increased thermal stability, chemical resistance, and altered optical properties. While specific, large-scale industrial applications of polymers derived from this compound are not widely documented, its potential in the development of advanced materials for specialized applications is an active area of research.

| Polymer Class | Potential Monomers | Key Properties |

| Polycarbonates | Diols and this compound | Thermal stability, chemical resistance |

| Polyurethanes | Diisocyanates, diols, and this compound (as a chain extender or modifier) | Biocompatibility, tunable mechanical properties |

Monomer Utilization in Polymerization Reactions

This compound can serve as a valuable monomer in step-growth polymerization for the synthesis of specialty polymers such as polycarbonates and polyurethanes. The incorporation of a fluorine atom into the polymer backbone can significantly alter the material's properties, including thermal stability, chemical resistance, and surface characteristics.

In a typical polycarbonate synthesis, this compound can be reacted with a diol in the presence of a base. The reaction proceeds through the formation of a carbonate linkage between the monomer units. The resulting fluorinated polycarbonates often exhibit enhanced thermal stability and hydrophobicity compared to their non-fluorinated analogs.

Similarly, in the synthesis of polyurethanes, this compound can be used to create a fluorinated diol in situ or be incorporated into the polymer backbone through various synthetic strategies. The presence of the fluorophenyl group can lead to polyurethanes with lower surface energy and improved resistance to chemical degradation. nih.govnih.govresearchgate.net

| Polymer Type | Monomers | Key Properties of Fluorinated Polymer |

|---|---|---|

| Polycarbonate | This compound + Bisphenol A | Increased thermal stability, enhanced hydrophobicity |

| Polyurethane | Diisocyanate + Diol (potentially derived from this compound) | Lower surface energy, improved chemical resistance |

Fabrication of Functionalized Materials and Coatings

The reactivity of this compound makes it a suitable agent for the surface modification of materials, leading to the fabrication of functionalized surfaces and coatings. By reacting with nucleophilic groups on a material's surface, such as hydroxyl or amine groups, a stable carbamate linkage is formed, tethering the fluorophenyl group to the surface.

This surface functionalization can be employed to alter the surface properties of various substrates, including polymers and inorganic materials. For instance, the introduction of fluorophenyl groups can significantly increase the hydrophobicity of a surface, creating water-repellent coatings. mdpi.com This is particularly useful in applications requiring self-cleaning or anti-fouling properties.

Furthermore, polymer grafting from surfaces functionalized with this compound derivatives can be achieved. nih.govresearchgate.net The fluorophenyl group can act as an anchor for initiating polymerization, allowing for the growth of polymer chains from the surface. This technique enables the creation of materials with tailored surface morphologies and chemical properties.

Bioconjugation and Biomolecule Modification Strategies

The precise modification of biomolecules is crucial for understanding their function and for the development of new therapeutics and diagnostics. This compound offers a tool for the derivatization of proteins, peptides, and other biomolecules.

Site-Specific Derivatization of Proteins and Peptides

This compound can be used for the site-specific derivatization of proteins and peptides, primarily targeting nucleophilic amino acid residues such as lysine (B10760008). The reaction between the primary amine of a lysine side chain and this compound results in the formation of a stable 4-fluorophenoxycarbonyl (Fpoc) carbamate.

Research has shown that the local microenvironment of an amino acid residue can influence its reactivity, allowing for site-selective modification. For instance, the presence of nearby histidine and aspartic acid residues has been found to accelerate the rate of lysine labeling with fluorophenyl esters. nih.govrsc.org This principle can be applied to achieve selective modification of a specific lysine residue within a protein, even in the presence of multiple other lysines. nih.gov Such site-specific modifications are invaluable for introducing probes, tags, or therapeutic payloads to proteins. rsc.orgcoledeforest.com

| Target Residue | Reaction Product | Factors Influencing Selectivity | Potential Applications |

|---|---|---|---|

| Lysine | 4-fluorophenoxycarbonyl carbamate | Local microenvironment (e.g., presence of histidine and aspartic acid) | Attachment of fluorescent probes, development of antibody-drug conjugates |

Protecting Group Chemistry in Synthetic Biology and Carbohydrate Synthesis

In the multi-step synthesis of complex biomolecules like peptides and carbohydrates, the use of protecting groups is essential to prevent unwanted side reactions. The 4-fluorophenoxycarbonyl (Fpoc) group, introduced by this compound, can function as a protecting group for amines.

Similar to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups, the Fpoc group can be used to temporarily block amine functionalities during synthesis. organic-chemistry.orgbiosynth.commasterorganicchemistry.com The stability and cleavage conditions of the Fpoc group would be influenced by the electron-withdrawing nature of the fluorine atom. It is anticipated that the Fpoc group would be stable under acidic conditions and removable with specific nucleophiles or under reductive conditions, offering orthogonality to other protecting groups.

In carbohydrate chemistry, the selective protection of hydroxyl groups is a significant challenge. While not a conventional protecting group in this context, the chemistry of this compound allows for its potential application in developing novel protecting group strategies. For example, the development of the Fsec (2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl) group for hydroxyl protection highlights the utility of fluorinated phenyl moieties in this field. nih.gov The Fpoc group could offer alternative deprotection conditions or serve as a ¹⁹F NMR probe to monitor reaction progress.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 4-Fluorophenyl chloroformate, offering atomic-level information about the connectivity and environment of each nucleus within the molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide fundamental information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. Due to the para-substitution pattern, the spectrum would likely show two sets of doublet of doublets, characteristic of an AA'BB' spin system. The protons ortho to the fluorine atom would be influenced by both the adjacent fluorine and the proton meta to it, while the protons meta to the fluorine would be coupled to the ortho protons. The exact chemical shifts and coupling constants are sensitive to the solvent used.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the chloroformate group and the four unique carbon atoms of the fluorophenyl ring. The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other aromatic carbons would also show smaller couplings to the fluorine atom.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.20 - 7.40 | Doublet of Doublets | JHH, JHF |

| ¹H | 7.10 - 7.30 | Doublet of Doublets | JHH, JHF |

| ¹³C (C=O) | ~150 | Singlet | - |

| ¹³C (C-F) | ~160 | Doublet | ¹JCF ≈ 245 |

| ¹³C (C-O) | ~148 | Singlet | |

| ¹³C (ortho-CH) | ~123 | Doublet | ²JCF ≈ 20 |

| ¹³C (meta-CH) | ~117 | Doublet | ³JCF ≈ 8 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine atom in this compound. The ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine environment in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. This technique is particularly useful for monitoring reactions involving the fluorinated phenyl group, as any change in the chemical environment of the fluorine atom will result in a shift in its resonance frequency.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlation between coupled protons. For this compound, cross-peaks would be observed between the adjacent aromatic protons, confirming their connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms in the phenyl ring.

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying potential impurities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, confirming its atomic composition. The theoretical exact mass can be calculated and compared with the experimentally determined mass to verify the identity of the compound.

Theoretical HRMS Data for this compound (C₇H₄ClFO₂)

| Adduct | Theoretical Exact Mass (m/z) |

| [M]⁺ | 173.9884 |

| [M+H]⁺ | 174.9962 |

| [M+Na]⁺ | 196.9782 |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for the analysis of this compound in complex mixtures and for the identification and quantification of impurities. By separating the components of a sample before they enter the mass spectrometer, LC-MS can provide detailed information about the purity of a sample and help in the characterization of any by-products or degradation products. This is particularly important in synthetic chemistry where the presence of even minor impurities can affect the outcome of a reaction.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Macromolecular Conjugates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft ionization" technique indispensable for the analysis of large biomolecules and synthetic polymers. creative-proteomics.com Its ability to generate multiply charged ions from intact macromolecules without inducing fragmentation allows for the precise determination of molecular weights, even for species in the megaDalton range. creative-proteomics.com

In the context of this compound, ESI-MS is the definitive method for confirming the successful conjugation of the 4-fluorophenoxycarbonyl moiety to macromolecules like proteins or polymers. This compound reacts with nucleophilic functional groups, primarily the epsilon-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable carbamates. This covalent modification results in a specific and predictable mass increase.

The derivatization adds a 4-fluorophenoxycarbonyl group (C₇H₄FO) to the macromolecule. The exact mass of this addition can be calculated and is a key diagnostic in the ESI-MS analysis.

Table 1: Mass Increase upon Derivatization

| Derivatizing Group | Chemical Formula | Monoisotopic Mass (Da) |

|---|

This interactive table details the precise mass addition resulting from conjugation with this compound.

When a modified protein is analyzed by ESI-MS, the resulting spectrum will show a series of peaks corresponding to the different charge states of the intact protein. Deconvolution of this spectrum yields the total molecular weight of the protein. creative-proteomics.com A comparison of the deconvoluted mass of the modified protein with the unmodified protein will reveal a mass shift corresponding to the number of 4-fluorophenoxycarbonyl groups added. For example, the modification of a single lysine residue would increase the protein's mass by 123.02 Da. ESI-MS can thus provide data on the efficiency of the labeling reaction and the degree of substitution.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. msu.edu The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum provides a unique "fingerprint" of the compound. msu.edu For this compound, the FTIR spectrum is characterized by several distinct absorption bands that are diagnostic of its key structural features.

The most prominent feature in the spectrum is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the chloroformate group. This bond is highly polarized, leading to a strong change in dipole moment during vibration and consequently, a very strong absorption. Its position at a relatively high wavenumber is characteristic of acid chlorides and related functional groups. Other key absorptions include those from the aromatic ring and the carbon-halogen bonds.

Table 2: Diagnostic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Carbonyl (C=O) | Stretching | ~1785 | Very Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong |

| C-F | Stretching | 1250 - 1100 | Strong |

| C-O | Stretching | 1200 - 1100 | Strong |

This interactive table summarizes the key diagnostic peaks in the FTIR spectrum of this compound, linking functional groups to their characteristic vibrational frequencies.

Attenuated Total Reflectance (ATR-IR) Applications for Sample Analysis

Attenuated Total Reflectance (ATR) is a sampling technique for infrared spectroscopy that has largely simplified the analysis of liquid and solid samples. vscht.czmdpi.com The principle involves placing a sample in direct contact with an ATR crystal of high refractive index. The infrared beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface, generating an evanescent wave that penetrates a few micrometers into the sample. nih.gov This interaction allows for the acquisition of an IR spectrum with minimal to no sample preparation.

For this compound, which is a liquid at room temperature, ATR-FTIR is an exceptionally convenient analysis method. sigmaaldrich.comthermofisher.com A small drop of the liquid can be placed directly on the ATR crystal, and a high-quality spectrum can be obtained within seconds. This approach offers significant advantages over traditional transmission methods, which would require preparing a thin film of the corrosive liquid between two salt plates (e.g., NaCl), a process that is both cumbersome and hazardous. msu.edu

The non-destructive and rapid nature of ATR-FTIR also makes it suitable for in-situ reaction monitoring. For instance, one could monitor the derivatization of a substrate by observing the decrease in the intensity of the characteristic chloroformate C=O band at ~1785 cm⁻¹ over time.

Chromatographic Separation Techniques

High Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of small organic molecules like this compound, particularly for purity assessment and quality control. chromatographyonline.comnih.gov

In a typical RP-HPLC setup, the compound is separated on a hydrophobic stationary phase (most commonly C18) by eluting with a polar mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile (B52724) or methanol. nih.gov The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Because this compound contains a fluorophenyl group, it is readily detectable by a UV detector. The method allows for the separation of the target compound from potential impurities, such as the starting material 4-fluorophenol (B42351) or hydrolysis products.

Table 3: Representative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

This interactive table outlines a standard set of conditions for the purity analysis of this compound using RP-HPLC.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that purity specifications for commercial this compound are often determined by GC, this method is clearly well-suited for its analysis. thermofisher.com In GC, the sample is vaporized and separated as it travels through a capillary column, with separation based on boiling point and interaction with the column's stationary phase.

When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the eluting compounds. As components exit the GC column, they enter the ion source of the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting molecular ions and their characteristic fragmentation patterns serve as a highly specific identifier. chemguide.co.uk

For this compound (molecular weight 174.56 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 174 (corresponding to the ³⁵Cl isotope) and an M+2 peak at m/z 176 (for the ³⁷Cl isotope) in an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound. The fragmentation pattern provides further structural confirmation.

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Ion Structure | Fragment Lost |

|---|---|---|

| 174/176 | [C₇H₄ClFO₂]⁺ | (Molecular Ion) |

| 139 | [C₇H₄FO₂]⁺ | Cl |

| 111 | [C₆H₄FO]⁺ | COCl |

This interactive table presents the expected major ion fragments for this compound in a typical GC-MS analysis, which are used for its structural elucidation and confirmation.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-fluorophenol |

| Acetonitrile |

| Formic acid |

| Methanol |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

X-ray Diffraction (XRD) is a premier analytical technique for the detailed determination of the atomic and molecular structure of a crystalline solid. carleton.edu By analyzing the diffraction pattern produced when a single crystal is exposed to a beam of X-rays, it is possible to construct a three-dimensional model of the electron density within the crystal. This model provides precise information on the spatial arrangement of atoms, including bond lengths, bond angles, and the unit cell dimensions of the crystal lattice. carleton.edufiveable.me

A critical aspect of structural elucidation for flexible molecules is the determination of their conformation, which is defined by the torsion (or dihedral) angles between different parts of the molecule. wikipedia.org For a molecule like this compound, single-crystal XRD would be the definitive method to establish its preferred conformation in the solid state. The key conformational feature is the orientation of the chloroformate group relative to the plane of the 4-fluorophenyl ring. This is primarily described by the torsion angle involving the C-O-C=O bonds.

As of the current literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data such as unit cell parameters, space group, and precise torsional angles for this specific compound are not available.

In the absence of experimental data for this compound, the principles of conformational analysis allow for a theoretical discussion of its likely solid-state structure. The conformation of aryl chloroformates is governed by a balance between two main electronic and steric factors:

Steric Hindrance: Repulsion between the carbonyl oxygen of the chloroformate group and the ortho-hydrogens of the phenyl ring can favor a non-planar conformation.

Electronic Effects: Conjugation between the lone pair electrons of the ester oxygen and the π-system of the phenyl ring, as well as the carbonyl group, favors a planar arrangement of the molecule. This planarity maximizes orbital overlap and delocalization of electron density, which is an energetically favorable state.

Theoretical and experimental studies on related aromatic esters, such as phenyl benzoate, indicate that the molecules are often nearly planar, suggesting that the energy gained from conjugation can overcome the steric repulsion. scispace.com For this compound, it is therefore probable that the molecule would adopt a largely planar conformation in the solid state. The two most likely planar conformations would be the syn and anti arrangements, referring to the orientation of the carbonyl group relative to the phenyl ring. The specific conformation adopted in a crystal would be the one that allows for the most stable crystal packing arrangement, influenced by intermolecular interactions.

Were X-ray diffraction data available for this compound, it would be presented in a format similar to the hypothetical data table below. This table illustrates the type of information that a crystallographic study would provide.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

| Key Bond Length (C=O) (Å) | Value |

| Key Bond Angle (O-C=O) (°) | Value |

| Key Torsion Angle (C-O-C-Cl) (°) | Value |

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. By analyzing the distribution of electrons and the energies of molecular orbitals, we can predict how a molecule will interact with other chemical species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For 4-Fluorophenyl chloroformate, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the ester group, which are the most electron-rich parts of the molecule. The LUMO, conversely, is anticipated to be centered on the carbonyl carbon and the chlorine atom of the chloroformate group, as this is the most electrophilic site. The electron-withdrawing nature of the fluorine atom at the para position is expected to lower the energy of the HOMO, potentially making the molecule less susceptible to electrophilic attack on the ring compared to unsubstituted phenyl chloroformate.

| Molecular Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -9.5 | Phenyl ring, Ester Oxygen |

| LUMO | -1.2 | Carbonyl Carbon, Chlorine Atom |

| HOMO-LUMO Gap | 8.3 | - |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.de It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy of interaction. The MEP map is color-coded to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen and the fluorine atom, due to the high electronegativity of these atoms. youtube.com A significant region of positive potential (blue) would be anticipated around the carbonyl carbon, highlighting its electrophilic character and its susceptibility to nucleophilic attack, which is the primary mode of reaction for chloroformates. The phenyl ring would likely exhibit a more neutral potential, with some modulation due to the presence of the fluorine atom.

Reaction Pathway Prediction and Energetics

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of reaction energies.

Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Calculations

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. chemicalbook.com Locating the precise geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be employed to optimize the geometry of the transition state.

Once the transition state has been identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.com An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state indeed connects the desired chemical species. gaussian.com This provides a detailed picture of the geometric changes that occur during the reaction. For the reaction of this compound with a nucleophile, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-chlorine bond.

Prediction of Regioselectivity and Stereoselectivity

In cases where a reaction can proceed through multiple pathways to yield different isomers, computational methods can be used to predict the regioselectivity and stereoselectivity. rsc.org This is achieved by calculating the activation energies for all possible reaction pathways. The pathway with the lowest activation energy is expected to be the dominant one, leading to the major product.

For reactions involving this compound, such as its reaction with a multifunctional nucleophile, different sites on the nucleophile could potentially attack the electrophilic carbonyl carbon. By calculating the transition state energies for each possible attack, the preferred site of reaction (regioselectivity) can be predicted. Similarly, if the reaction can lead to different stereoisomers, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvation Effects

While the electronic structure and reaction pathway calculations described above are often performed on isolated molecules in the gas phase, real chemical reactions typically occur in solution. Molecular Dynamics (MD) simulations can be used to model the behavior of molecules in a condensed phase, providing insights into their conformational flexibility and the effects of the solvent.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of each particle to be tracked over time. nih.gov This provides a dynamic picture of the molecule's behavior, including its conformational changes and its interactions with solvent molecules.

For this compound, MD simulations could be used to study its conformational preferences in different solvents. The molecule has a degree of rotational freedom around the C-O single bond connecting the phenyl ring to the chloroformate group. MD simulations could reveal the most stable conformations and the energy barriers to rotation in various solvent environments. Furthermore, MD simulations can provide a detailed picture of the solvation shell around the molecule, showing how solvent molecules orient themselves around the solute and how this solvation structure might influence the molecule's reactivity. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking simulations are a cornerstone of computational chemistry, offering profound insights into the potential interactions between a small molecule (ligand) and a macromolecular target, typically a protein receptor. In the context of derivatives synthesized from this compound, namely 4-fluorophenyl ureas and carbamates, molecular docking studies have been instrumental in elucidating their binding modes, affinities, and potential as therapeutic agents. These in silico investigations provide a rational basis for understanding structure-activity relationships (SAR) and guide the design of more potent and selective molecules.

Research has demonstrated that the incorporation of the 4-fluorophenyl moiety into urea (B33335) and carbamate (B1207046) scaffolds can significantly influence their binding affinity and selectivity for various biological targets. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds and other non-covalent interactions, often plays a crucial role in the ligand-receptor complex.

Molecular docking analyses of 4-fluorophenyl-containing urea derivatives have revealed their potential as antimicrobial agents. For instance, studies targeting penicillin-binding proteins (PBPs) in bacteria such as Acinetobacter baumannii have shown that these compounds can effectively fit into the active site, establishing key interactions that are vital for their inhibitory action.

In the realm of enzyme inhibition, derivatives of this compound have been investigated against various enzymes. For example, 4-fluorophenyl carbamates have been designed and docked against the M1 muscarinic acetylcholine (B1216132) receptor, a target for neurological disorders. These studies have helped to identify crucial interactions with specific amino acid residues within the receptor's binding pocket. Similarly, urea derivatives bearing the 4-fluorophenyl group have been explored as inhibitors of DNA gyrase, an essential bacterial enzyme, with docking studies confirming their binding patterns within the enzyme's active site.

The following table summarizes findings from various molecular docking studies on derivatives of this compound, detailing the protein targets, the binding affinities, and the key interacting amino acid residues.

| Derivative Class | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues |

|---|---|---|---|---|

| Diaryl Urea Derivative | NagB (S. mutans) | 2RI0 | -9.0 | Not explicitly detailed in the provided text. |

| 4,4'-Difluorobenzhydrol Carbamate | M1 Muscarinic Acetylcholine Receptor | 5CXV | Not explicitly detailed in the provided text. | Asp105 |

| N-(4-morpholinophenyl)thiazol-4-amine derivative | DNA Gyrase | Not specified | Better than ciprofloxacin | Similar binding pattern to ciprofloxacin |

| Indole-based Schiff Base with fluorine substituent | α-glucosidase | Not specified | Not explicitly detailed in the provided text. | Asp327, Asp542, Phe649 |

Environmental and Safety Considerations in Research and Development

Green Chemistry Principles in Synthesis Design

The traditional synthesis of chloroformates often involves the use of phosgene (B1210022), a highly toxic and hazardous gas. csic.es The adoption of green chemistry principles has spurred the development of safer and more environmentally benign synthetic routes. A key strategy is the replacement of phosgene with less hazardous alternatives, such as triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate). csic.esguidechem.com Triphosgene, a stable crystalline solid, is a safer substitute for phosgene and can be used to prepare various aryl and alkyl chloroformates with high yields under mild conditions. guidechem.comresearchgate.netjustia.com Diphosgene, a liquid, also serves as a safer alternative to gaseous phosgene. iupac.org

Another green chemistry approach is the development of in-situ generation methods for reactive species, which avoids the storage and transport of hazardous materials. For instance, a photo-on-demand synthesis of chloroformates has been developed using chloroform (B151607) as both a solvent and a reagent, reacting with an alcohol in the presence of oxygen under UV irradiation. google.com This method eliminates the need for toxic phosgene or triphosgene, offering a safer and simpler alternative. google.com

Furthermore, the principles of green chemistry are embodied in the shift from batch processing to continuous flow synthesis. ddpsinc.comlaballey.com Continuous flow reactors offer enhanced safety due to smaller reaction volumes, improved heat and mass transfer, and precise control over reaction parameters. researchgate.netrsc.org This technology can significantly shorten reaction times and is more amenable to industrial-scale production while minimizing the risks associated with highly reactive intermediates. ddpsinc.com The use of continuous flow systems can also lead to a reduction in solvent consumption and waste generation. researchgate.netrsc.org

| Green Chemistry Approach | Description | Key Advantages |

| Phosgene Substitution | Use of safer alternatives like triphosgene (solid) and diphosgene (liquid). csic.esguidechem.comiupac.org | - Enhanced safety in handling and storage.- High yields under mild reaction conditions. guidechem.comresearchgate.net |

| In-situ Generation | On-demand synthesis of reactive species at the point of use, such as photo-on-demand synthesis from chloroform. google.com | - Eliminates the need to store and transport highly toxic reagents.- Simpler and inherently safer process. google.com |

| Continuous Flow Synthesis | Performing reactions in a continuous stream rather than in a large batch reactor. ddpsinc.comlaballey.com | - Improved safety due to smaller reaction volumes.- Better process control and reduced waste.- Scalability for industrial production. ddpsinc.comresearchgate.netrsc.orgrsc.org |

By-product Management and Waste Minimization Strategies

The synthesis of 4-Fluorophenyl chloroformate, particularly when using phosgene or its substitutes, generates by-products that require careful management to minimize environmental impact. A primary by-product is hydrochloric acid (HCl) or its corresponding salt if a base is employed to scavenge the acid. google.com Effective by-product management is a cornerstone of sustainable chemical manufacturing.

Neutralization of Acidic By-products: Hydrochloric acid is a corrosive and hazardous substance that must be neutralized before disposal. phadjustment.com The neutralization process typically involves reacting the acidic waste with a base, such as sodium hydroxide (B78521) or sodium bicarbonate, to form a neutral salt and water. study.comstudy.compractical-science.com The resulting saline solution can often be safely discharged, though local regulations must always be followed. laballey.com For spills, neutralizing agents like sodium bicarbonate can be applied directly to the affected area. study.com

Minimization of By-products and Waste: A key strategy for waste minimization is to optimize the reaction conditions to maximize the yield of the desired product and reduce the formation of unwanted side products. In the context of chloroformate synthesis, this can involve careful control of temperature and stoichiometry. google.com

Continuous flow chemistry offers significant advantages in waste minimization. By enabling precise control over reaction conditions, side reactions can be suppressed, leading to higher product selectivity. rsc.org Furthermore, continuous processes can reduce solvent usage by telescoping multiple reaction steps, thereby minimizing solvent switching and the associated waste. researchgate.netrsc.org The smaller footprint of flow reactors also allows for more efficient energy use. csic.es